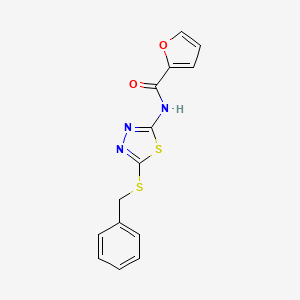

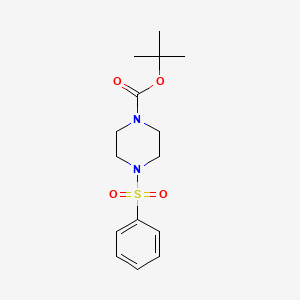

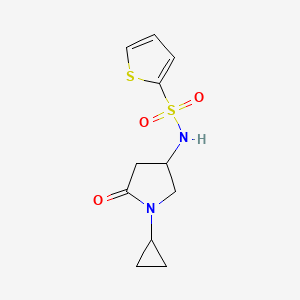

5-Acetyl-2-(2,6-dimethylmorpholino)-6-methylnicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetyl-2-(2,6-dimethylmorpholino)-6-methylnicotinonitrile, also known as AMMN, is a nitrile derivative of nicotinonitrile. It is a widely used compound in the field of organic synthesis and is used in a variety of scientific research applications. AMMN is a versatile compound with a wide range of uses, including as a reagent in organic synthesis, as an intermediate in the synthesis of drugs, and as a tool in biochemistry and physiology. In

Scientific Research Applications

Synthetic Intermediates and Building Blocks

The presence of two reactive acetyl groups in 3,5-diacetyl-2,6-dimethylpyridine allows for diverse chemical modifications. Researchers have utilized this compound as a synthon for various synthetic transformations. For instance, it serves as a convenient precursor for the preparation of bis-3,4-dihydroquinoxalin-2(1H)-one and bis-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one, both of which exhibit strong analgesic activity .

Chalcone and Azachalcone Derivatives

Chalcones and their nitrogen-containing analogs (azachalcones) possess broad pharmacological activity. Researchers have synthesized monochalcones and bischalcones based on 3,5-diacetyl-2,6-dimethylpyridine. These derivatives exhibit tuberculostatic activity comparable to that of isoniazid. The synthesis involves reactions with aldehydes, yielding products with potential therapeutic applications .

Bis(biarylhydrazone) Formation

The condensation of p-N-dimethylaminobenzaldehyde and phenylhydrazine in the presence of 3,5-diacetyl-2,6-dimethylpyridine leads to bis(biarylhydrazone) compounds. These derivatives have been obtained with good yields and may find applications in various fields .

Amide Derivatives

Compound 3,5-diacetyl-2,6-dimethylpyridine has been used to synthesize amide derivatives by reacting it with ethyl cyanoacetate or ethyl acetoacetate. The high yield of these compounds encourages further exploration of their properties and potential applications .

Heterocyclic Synthesis

Researchers have employed 3,5-diacetyl-2,6-dimethylpyridine as a starting material for the synthesis of various heterocyclic structures. Its versatility allows for the preparation of diverse compounds with potential biological activities .

Analgesic Activity

The symmetrical diethyl ester of 4,4’-(2,6-dimethylpyridine-3,5-diyl)bis(2-hydroxy-4-oxo-but-2-enoic acid), derived from 3,5-diacetyl-2,6-dimethylpyridine, has demonstrated strong analgesic activity in in vivo testing. This property makes it relevant for pain management research .

properties

IUPAC Name |

5-acetyl-2-(2,6-dimethylmorpholin-4-yl)-6-methylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c1-9-7-18(8-10(2)20-9)15-13(6-16)5-14(12(4)19)11(3)17-15/h5,9-10H,7-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNPUBDUCLMYPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC(=C(C=C2C#N)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetyl-2-(2,6-dimethylmorpholino)-6-methylnicotinonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2439458.png)

![Methyl 5-phenyl-3-[(2-phenylquinoline-4-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B2439459.png)

![8-Azaspiro[4.6]undecane hydrochloride](/img/structure/B2439462.png)

![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(2-(methylsulfonyl)phenyl)methanone](/img/structure/B2439466.png)

![N-(4-ethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2439472.png)

![4-(2-chlorophenyl)-5-cyano-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2439477.png)